Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate
Overview
Description
Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate is an organic compound with the molecular formula C8H8BrNO4S. It is a thiazole derivative, characterized by the presence of a bromine atom, a methoxy group, and a carboxylate ester group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate typically involves multiple steps. One common method includes the bromination of a thiazole precursor, followed by esterification and methoxylation reactions. The reaction conditions often require the use of reagents such as bromine, methanol, and carboxylic acids, under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Agents: Acids or bases, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include substituted thiazole derivatives, oxidized or reduced thiazole compounds, and carboxylic acids .
Scientific Research Applications
Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The compound is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study enzyme interactions, protein binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and thiazole ring play crucial roles in binding to these targets, leading to various biological effects. The compound can modulate enzyme activity, inhibit microbial growth, and induce cell death in cancer cells through different biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4-(2-hydroxy-2-oxoethyl)thiazole-5-carboxylate
- Methyl 2-chloro-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate
- Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)oxazole-5-carboxylate
Uniqueness
Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)thiazole-5-carboxylate is unique due to the presence of both a bromine atom and a methoxy group on the thiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-bromo-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO4S/c1-13-5(11)3-4-6(7(12)14-2)15-8(9)10-4/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLBJOMKVCNUEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(SC(=N1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629087 | |
Record name | Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365996-71-0 | |
Record name | Methyl 2-bromo-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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